

Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-5-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Iodo-5-methylbenzoic acid**. It includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and a logical workflow for NMR analysis, designed to support research and development in the chemical and pharmaceutical sciences.

Introduction

2-Iodo-5-methylbenzoic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Accurate structural elucidation is paramount, and NMR spectroscopy serves as a primary analytical technique for this purpose. This guide presents a comprehensive summary of the available ^1H and ^{13}C NMR data to facilitate its use in synthetic and medicinal chemistry.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **2-Iodo-5-methylbenzoic acid**.

Table 1: ^1H NMR Spectroscopic Data of 2-Iodo-5-methylbenzoic acid

Protons	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Solvent
H-6	7.91	Doublet (d)	8.2	CDCl ₃
H-4	7.84	Doublet (d)	1.8	CDCl ₃
H-3	7.02	Doublet of doublets (dd)	8.2, 1.8	CDCl ₃
-CH ₃	2.36	Singlet (s)	-	CDCl ₃
-COOH	Not Reported	-	-	CDCl ₃

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and its position is variable, hence it is not always reported in standard spectra.

Table 2: ¹³C NMR Spectroscopic Data of 2-Iodo-5-methylbenzoic acid

Experimental ¹³C NMR data for **2-Iodo-5-methylbenzoic acid** is not readily available in the public domain literature. For structurally similar compounds, the following ranges are typically observed:

Carbon Atom	Predicted Chemical Shift (δ) [ppm]
-COOH	165-175
C-Ar (quaternary)	130-145
C-Ar (CH)	120-140
C-I	90-100
-CH ₃	20-25

Note: These are predicted ranges and experimental verification is recommended.

Experimental Protocols

The following section details a general methodology for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules like **2-Iodo-5-methylbenzoic acid**.

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of high-purity **2-Iodo-5-methylbenzoic acid**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide- d_6 (DMSO-d_6) can be used.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- **Homogenization:** Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

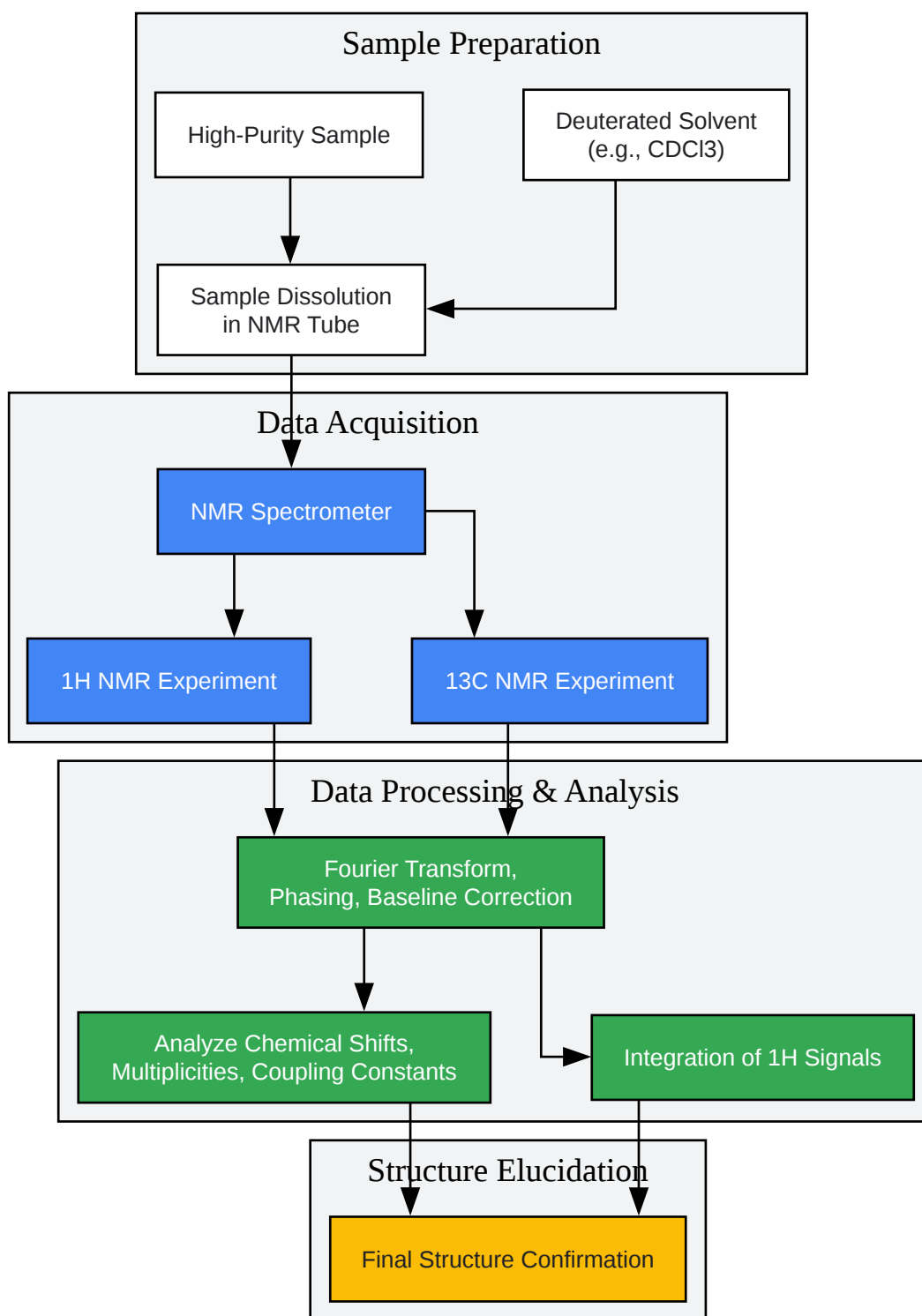
NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for optimal resolution and sensitivity.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
- **^1H NMR Experiment:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- **^{13}C NMR Experiment:**

- Acquire a proton-decoupled one-dimensional carbon spectrum.
- Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.



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Caption: A logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of **2-Iodo-5-methylbenzoic acid**. For further, in-depth analysis, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are recommended to unambiguously assign all proton and carbon signals.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Iodo-5-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295463#1h-and-13c-nmr-spectroscopic-data-of-2-iodo-5-methylbenzoic-acid\]](https://www.benchchem.com/product/b1295463#1h-and-13c-nmr-spectroscopic-data-of-2-iodo-5-methylbenzoic-acid)

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